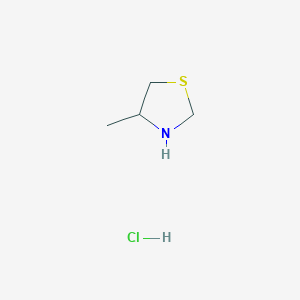

4-Methyl-1,3-thiazolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-1,3-thiazolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS.ClH/c1-4-2-6-3-5-4;/h4-5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETMWFNCXNRRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 1,3 Thiazolidine and Its Derivatives

Ring Stability and Ring-Opening/Ring-Closure Dynamics

The stability of the 1,3-thiazolidine ring is a critical aspect of its chemistry, often existing in equilibrium with its open-chain Schiff base (imine) precursor. This dynamic equilibrium, known as ring-chain tautomerism, is influenced by factors such as pH, solvent, and the nature of substituents on the ring. acs.org

The general mechanism involves the protonation of the ring nitrogen, followed by cleavage of the carbon-nitrogen bond to yield a thiol-containing iminium ion. This intermediate can then be hydrolyzed to the corresponding aldehyde and aminothiol (B82208). The formation of the thiazolidine (B150603) ring is reversible, and the position of the equilibrium depends on the reaction conditions. acs.orgacs.org For instance, the cyclization of linear, unprotected peptides containing both a 1,2-aminothiol and an aldehyde group relies on this principle, where the thiazolidine ring formation acts as a capture device to facilitate intramolecular reactions. acs.org

Studies on the hydrolysis of various thiazolidine derivatives show that the ring-opening process is often the rate-determining step. The stability of the ring is significantly lower in acidic conditions, which promote the hydrolysis back to the constituent aminothiol and aldehyde. Conversely, in neutral or basic conditions, the closed-ring form is generally more stable.

Electrophilic and Nucleophilic Functionalization at Nitrogen and Sulfur Atoms

The nitrogen and sulfur atoms in the 4-methyl-1,3-thiazolidine (B13261561) ring are key sites for chemical modification due to the presence of lone pairs of electrons, which confer nucleophilic character.

The secondary amine nitrogen in the thiazolidine ring is nucleophilic and readily participates in reactions with various electrophiles. For 4-methyl-1,3-thiazolidine hydrochloride, the nitrogen is protonated, so a base is typically required to deprotonate it, thereby activating it for substitution reactions.

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides to form N-alkylated thiazolidines.

N-Acylation: Reaction with acyl chlorides or anhydrides to yield N-acyl derivatives. These reactions are fundamental in the synthesis of a wide array of biologically active molecules, including various thiazolidinone derivatives.

N-Arylation: While less common, N-arylation can be achieved under specific conditions, often using metal catalysis.

The reactivity of the nitrogen atom is a cornerstone in the synthesis of complex heterocyclic systems. For example, the nitrogen atom serves as a key nucleophile in the cyclocondensation reactions that form the broader class of thiazolidin-4-ones. nih.gov

The thioether sulfur atom in the thiazolidine ring also exhibits nucleophilic properties and can react with strong electrophiles.

S-Alkylation: The reaction of the sulfur atom with alkyl halides can lead to the formation of a ternary sulfonium (B1226848) salt. These salts can be stable, isolable compounds or reactive intermediates for further transformations.

S-Arylation: Arylation of the sulfur atom is less facile than alkylation and typically requires more specialized reagents and conditions.

In the synthesis of certain thiazolidin-4-one derivatives from thiosemicarbazones, the initial step is believed to be the S-alkylation of the thiosemicarbazide (B42300) in its thiol tautomeric form. mdpi.com This highlights the inherent reactivity of the sulfur atom in such heterocyclic systems.

Oxidation Reactions of Sulfur Moieties (e.g., Thione to Sulfoxide (B87167)/Sulfone)

The sulfur atom in the 4-methyl-1,3-thiazolidine ring is in its lowest oxidation state and can be readily oxidized to form the corresponding sulfoxide and sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Oxidation to Sulfoxide: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂), can selectively oxidize the thioether to a sulfoxide. This introduces a chiral center at the sulfur atom.

Oxidation to Sulfone: Stronger oxidizing agents, such as excess hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄), can further oxidize the sulfoxide to the corresponding sulfone (thiazolidine-1,1-dioxide). researchgate.net

Research on the oxidation of related chiral 2-thiazolines has shown that the reaction outcome can be highly dependent on the oxidant used. For instance, reaction with Oxone® or m-CPBA can lead to ring-opening products, while treatment with KMnO₄ in the presence of benzoic acid can selectively yield the thiazoline (B8809763) 1,1-dioxides in excellent yields. researchgate.net These thiazolidine sulfones are exceptionally sensitive to moisture and can readily hydrolyze. researchgate.net

| Oxidizing Agent | Substrate | Product(s) | Observations | Reference |

|---|---|---|---|---|

| Oxone® | 2-Methyl-2-thiazoline | Ring-opened disulfide | Results in ring cleavage. | researchgate.net |

| m-CPBA | 2-Methyl-2-thiazoline | Ring-opened product with m-chlorobenzoyl group incorporation | Complex ring-opening mechanism. | researchgate.net |

| KMnO₄ (with Benzoic Acid) | 2-Phenyl-2-thiazoline derivatives | Thiazoline 1,1-dioxides (Sulfones) | High selectivity and excellent yield for the sulfone. | researchgate.net |

| Peracetic Acid (3 equiv.) | 2-Phenyl-2-thiazoline | Benzoylamino sulfonic acids | Leads to oxidative ring cleavage. | researchgate.net |

Mechanistic Investigations of Cyclization and Derivatization Processes

The synthesis of the 1,3-thiazolidine ring is a classic example of heterocyclic chemistry, typically proceeding via the condensation of a β-aminothiol with an aldehyde or a ketone. wikipedia.org For 4-methyl-1,3-thiazolidine, the synthesis involves the reaction of 1-aminopropane-2-thiol (B1215179) with formaldehyde.

The mechanism generally proceeds through two key steps:

Imine/Iminium Ion Formation: The primary amine of the aminothiol performs a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) or its protonated iminium ion form.

Intramolecular Cyclization: The pendant thiol group then acts as a nucleophile, attacking the electrophilic carbon of the imine bond in a 5-exo-trig cyclization, leading to the formation of the stable five-membered thiazolidine ring.

This cyclization process is often acid-catalyzed, as protonation of the carbonyl group makes it more electrophilic and facilitates the initial nucleophilic attack by the amine. nih.gov The entire process is typically reversible, existing in the ring-chain tautomeric equilibrium discussed previously. acs.org

Mechanistic studies of derivatization processes focus on the reactions described above. For instance, the synthesis of various 2,3-disubstituted 1,3-thiazolidin-4-ones involves a one-pot three-component cyclocondensation of an amine, an aldehyde, and a mercaptoacetic acid. nih.govnih.gov The proposed mechanism involves the initial formation of an imine from the amine and aldehyde, followed by a nucleophilic attack from the thiol of mercaptoacetic acid, and subsequent intramolecular cyclization and dehydration to yield the final product. nih.gov

Derivatization Strategies and Structure Activity Relationship Sar Methodologies for Thiazolidine Analogs

Synthesis of Substituted 4-Methyl-1,3-thiazolidine (B13261561) Derivatives

The synthesis of substituted thiazolidine (B150603) derivatives, including the 4-methyl-1,3-thiazolidine scaffold, often involves multicomponent cyclocondensation reactions. A common and versatile method is the one-pot reaction involving an amine, an aldehyde or ketone, and a mercaptocarboxylic acid. tandfonline.com This approach allows for the creation of a diverse library of thiazolidin-4-one derivatives by varying the substituents on the starting materials.

For instance, the synthesis of 2,3-disubstituted thiazolidin-4-ones can be achieved by reacting Schiff bases (derived from an amine and an aldehyde) with thioglycolic acid. researchgate.net Another established route involves the reaction of an amine, such as ethyl 3-aminopropionate hydrochloride, with various substituted aromatic aldehydes and thioglycolic acid to form the 1,3-thiazolidin-4-one cycle. nih.gov Microwave-assisted synthesis has also emerged as an efficient technique, accelerating reaction times and often resulting in cleaner products with high yields. researchgate.net Modifications can be made at various positions of the thiazolidine ring, but substitutions at the C-2 and N-3 positions are particularly common for exploring structure-activity relationships. researchgate.net

The general synthetic scheme for producing thiazolidin-4-ones can be summarized as a cyclocondensation reaction. The specific synthesis of 4-methyl derivatives would typically involve using a starting material that introduces the methyl group at the desired position, such as an amino acid derivative like alanine (B10760859) or by using a ketone bearing a methyl group in the condensation reaction.

Design and Synthesis of Thiazolidine-Based Hybrid Compounds

Molecular hybridization is a prominent strategy in drug design, where distinct pharmacophores (biologically active moieties) are combined into a single molecule. rsc.orgnih.gov This approach aims to create hybrid compounds with potentially enhanced affinity, improved efficacy, or a dual mode of action. rsc.org The thiazolidine scaffold is a versatile core for creating such hybrids due to its favorable chemical properties and established biological significance. orientjchem.orgmdpi.com

Thiazolidine-Thiadiazole Hybrids: The synthesis of molecules incorporating both thiazolidine and 1,3,4-thiadiazole (B1197879) rings has been achieved through multi-step processes. One efficient method involves a one-pot, three-component reaction of a 5-substituted phenyl-1,3,4-thiadiazol-2-amine, a substituted benzaldehyde, and 2-mercaptoacetic acid to yield thiazolidin-4-one-thiadiazole hybrids. nih.gov This strategy allows for the generation of a library of compounds by varying the substituents on the aromatic rings. nih.gov

Thiazolidine-Acridine Hybrids: Hybrid compounds linking thiazolidine-2,4-dione and acridine (B1665455) moieties have been designed and synthesized, leveraging the known biological activities of both scaffolds. mdpi.comnih.gov The synthesis is typically a multi-step process that may involve creating an acetamide (B32628) linker to connect the two heterocyclic systems. mdpi.comnih.gov These hybrid molecules can be further converted into their hydrochloride salts, which in some cases demonstrate enhanced biological activity compared to their free base forms. mdpi.comnih.gov

Thiazolidine-Pyrazolinone/Pyrazoline Hybrids: Conjugates of 4-thiazolidinone (B1220212) and pyrazoline have been synthesized to explore their combined pharmacological potential. nih.govnih.gov The synthetic approach often involves linking the two heterocyclic systems, for example, by synthesizing 5-pyrazoline substituted 4-thiazolidinones. nih.gov The design strategy focuses on combining the structural features of both rings to create novel chemical entities. nih.govnih.gov One route involves reacting 4-aminophenazone with previously synthesized thiazolidine-4-one carboxylic acid derivatives in the presence of coupling agents to form the final hybrid compound. nih.gov

| Hybrid Scaffold | Key Reactants | Synthetic Strategy | Reference |

|---|---|---|---|

| Thiazolidine-Thiadiazole | 5-substituted-1,3,4-thiadiazol-2-amine, benzaldehyde, 2-mercaptoacetic acid | One-pot multicomponent reaction | nih.gov |

| Thiazolidine-Acridine | Thiazolidine-2,4-dione, acridine moiety, acetamide linker | Multi-step synthesis with linker integration | mdpi.com |

| Thiazolidine-Pyrazoline | 4-thiazolidinone derivatives, pyrazoline precursors | Conjugation via linker or direct substitution | nih.govnih.gov |

| Thiazolidine-Pyrazolinone | Thiazolidine-4-one carboxylic acids, 4-aminophenazone | Amide coupling reaction | nih.gov |

Methodologies for Investigating Structure-Activity Relationships through Chemical Modulation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. orientjchem.org For thiazolidine analogs, SAR is typically investigated by systematically modifying the core structure and observing the resulting changes in biological effect. orientjchem.orgnih.gov

Key methodologies include:

Substituent Modification: Introducing, removing, or altering functional groups at various positions of the thiazolidine ring (commonly C2, N3, and C5) and any attached scaffolds. researchgate.netorientjchem.org This helps to probe the electronic, steric, and hydrophobic requirements for optimal activity.

Scaffold Hopping/Core Variation: Replacing the thiazolidine ring with other heterocyclic systems (bioisosteres) to assess the importance of the core structure for the observed activity. orientjchem.org

Stereochemical Analysis: Synthesizing and testing individual stereoisomers to determine if the biological activity is dependent on a specific three-dimensional arrangement of atoms.

These chemical modulations generate a series of analog compounds, which are then subjected to biological assays. The resulting data, such as IC50 values, are analyzed to build a comprehensive SAR model that can guide the design of more potent and selective agents. mdpi.comnih.gov

The electronic nature and size of substituents on the thiazolidine ring and its associated moieties play a critical role in determining biological activity. nih.gov

Electronic Properties: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter a molecule's interaction with its biological target.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) are common EWGs used in thiazolidine analogs. Their presence can enhance lipophilicity and binding affinity. orientjchem.org Studies on acridine-thiazolidine-2,4-dione hybrids have shown that compounds with EWGs generally exhibit higher potency (lower IC50 values). mdpi.comnih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) can influence potency and selectivity by modifying electronic properties and steric interactions within the target's binding site. nih.gov

Steric Factors: The size and shape of substituents (steric hindrance) affect how a molecule fits into its target binding pocket.

In some series, the presence of large, bulky groups can deactivate or reduce the biological activity due to steric hindrance. nih.gov

Conversely, the specific placement of certain groups can lead to favorable interactions. For example, in a series of thiazolidine-acridine hybrids, the position of the acridine substituent on the nitrogen atom of the thiazolidine-2,4-dione core significantly affected activity, with the acridin-9-yl substituent generally enhancing potency, potentially due to its planar structure facilitating better target interaction. mdpi.comnih.gov

| Substituent Type | Example Group | General Effect on Activity | Potential Rationale | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | -Cl, -Br, -NO2 | Often increases potency | Enhances binding affinity, alters electronic interactions | orientjchem.orgmdpi.com |

| Electron-Donating | -OCH3, -CH3 | Modulates potency and selectivity | Influences electronic properties and steric fit | nih.govnih.gov |

| Sterically Bulky | Naphthyl, large alkyls | Can decrease activity | Causes steric hindrance in the binding pocket | nih.gov |

| Planar Aromatic | Acridin-9-yl | Can enhance activity | Facilitates favorable interactions (e.g., DNA intercalation) | nih.gov |

Varying the core heterocyclic structure is a key strategy in SAR studies to understand the structural requirements for biological activity and to discover novel scaffolds. orientjchem.org The integration of a thiazolidine ring with other heterocyclic systems, as seen in hybrid compounds, is a prime example of this approach.

Similarly, combining thiazolidine with pyrazoline, another pharmacologically attractive scaffold, leads to conjugates with distinct biological profiles that differ from the individual components. nih.gov SAR studies on such hybrids have shown that modifications to the pyrazoline moiety, as well as the thiazolidinone portion, are critical for activity. nih.gov This methodology allows medicinal chemists to fine-tune the properties of a lead compound by exploring diverse heterocyclic combinations, potentially improving efficacy, selectivity, and pharmacokinetic properties. ekb.eg

Computational Chemistry and Theoretical Studies on 4 Methyl 1,3 Thiazolidine and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It has been widely applied to study various thiazolidine (B150603) derivatives to understand their geometry, electronic properties, and reactivity. researchgate.netnih.goveie.gr

Geometry Optimization and Electronic Structure Prediction

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiazolidine derivatives, DFT methods, such as B3LYP combined with a basis set like 6-311+G(2d,p), are used to calculate the optimized molecular structure. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and stability. nih.govresearchgate.net

The electronic structure, once the geometry is optimized, reveals how electrons are distributed within the molecule. This information is key to predicting the molecule's properties and reactivity. For instance, studies on 2-imino-4-oxo-1,3-thiazolidine hydrochloride have utilized DFT to determine its structural and electronic characteristics, providing a foundation for further analysis. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In studies of thiazolidine analogs, FMO analysis has been used to predict their behavior. For example, DFT calculations for 2-imino-4-oxo-1,3-thiazolidine hydrochloride revealed a HOMO-LUMO energy gap of 2.87 eV, indicating it is a soft molecule with high chemical reactivity. researchgate.net Similarly, for other thiazolidine amides, the calculated gaps ranged from 2.93 to 3.57 eV. researchgate.net The distribution of these orbitals is also important; in many thiazolidine derivatives, the HOMO density is often located over the thiazolidine and adjacent phenyl rings, while the LUMO is shifted towards electron-accepting groups. researchgate.net

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2-Imino-4-oxo-1,3-thiazolidine hydrochloride | DFT/B3LYP/6-311+G(2d,p) | Not Specified | Not Specified | 2.87 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the molecule's surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) that are susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, representing electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. researchgate.net

For thiazolidine-2,4-dione derivatives, MEP analysis has been used to identify these reactive sites, providing insights into their interactions and chemical behavior. researchgate.net The negative potential sites are preferential for electrophilic attack, while positive potential areas are susceptible to nucleophilic attack. researchgate.net

Global Reactivity Descriptors (e.g., Hardness, Softness)

Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher reactivity.

These parameters are widely used to predict the stability and reactivity of chemical species. nih.gov Studies on various thiazolidinone compounds have employed these descriptors to predict their potential applications, such as corrosion inhibition, where lower hardness and a smaller energy gap correlate with higher inhibitory efficacy. researchgate.net

Atomic Net Charge Analysis

Atomic net charge analysis determines the distribution of electronic charge among the atoms within a molecule. This calculation helps in understanding the electrostatic potential, dipole moment, and chemical reactivity of the molecule. Various population analysis schemes, such as Mulliken population analysis, are used to calculate these charges from DFT results. The analysis reveals which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), providing further insight into the molecule's reactive sites. researchgate.net For thiazolidine-2,4-dione derivatives, net charge calculations have been performed to explain their electronic activity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in drug discovery for predicting the binding affinity and interaction mode of a potential drug molecule with its biological target. semanticscholar.org

The process involves placing the ligand into the binding site of the receptor and evaluating the binding energy for different conformations. The results are often expressed as a docking score, where a more negative value typically indicates a stronger binding affinity. nih.gov

Numerous studies have employed molecular docking for various thiazolidine and thiazolidinone derivatives to explore their potential as therapeutic agents. nih.govtbzmed.ac.irtbzmed.ac.ir For instance, thiazolidine-2,4-dione derivatives have been docked against the peroxisome proliferator-activated receptor-γ (PPAR-γ) to assess their potential as antidiabetic agents, with docking scores ranging from -5.021 to -8.558 kcal/mol. nih.gov Similarly, other thiazolidinone derivatives have been evaluated as potential inhibitors for targets related to COVID-19, Alzheimer's disease, and diabetes. nih.gov These simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein, explaining the basis of their biological activity. nih.govmdpi.com

| Compound Series | Target Protein | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione derivatives (3a-3o) | PPAR-γ | -5.021 to -8.558 | nih.gov |

| 5-arylidene 3-cyclopropyl-2-(phenylimino)-thiazolidin-4-ones | Human Serum Albumin | Scores indicated importance of polar groups | semanticscholar.org |

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method also estimates the binding affinity, often expressed as a docking score or binding free energy, which indicates the strength of the interaction. For analogs of 4-Methyl-1,3-thiazolidine (B13261561), such as 4-thiazolidinones and thiazolidine-2,4-diones, molecular docking studies have been crucial in understanding their inhibitory potential against various enzymes and receptors.

For instance, in the development of novel human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors, molecular docking simulations revealed that the 4-thiazolidinone (B1220212) scaffold is a key structural feature for activity. The binding mode analysis showed that the carbonyl group of the 4-thiazolidinone ring is essential for forming a hydrogen bond with specific residues in the active site. nih.gov Similarly, studies on thiazolidine-2,4-dione derivatives as peroxisome proliferator-activated receptor-γ (PPAR-γ) agonists have utilized molecular docking to predict binding affinities. These studies reported negative free energy values, indicating favorable interactions with the binding pocket of the receptor. nih.gov

The binding free energies for a series of thiazolidine-2,4-dione derivatives targeting PPAR-γ were calculated, with some compounds showing high binding scores, comparable to the standard drug pioglitazone. nih.gov For example, compound 3j in one study exhibited a high binding score of -7.765 kcal/mol. nih.gov In another study focused on tyrosinase inhibitors, 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives were evaluated, with the most potent compound showing a binding affinity of -8.4 Kcal/mol. nih.gov These computational predictions of binding affinity are invaluable for prioritizing compounds for synthesis and further biological evaluation.

| Thiazolidine Analog | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Compound 3j (a thiazolidine-2,4-dione derivative) | PPAR-γ | -7.765 |

| Compound 3i (a thiazolidine-2,4-dione derivative) | PPAR-γ | -7.703 |

| Compound 3h (a thiazolidine-2,4-dione derivative) | PPAR-γ | -7.642 |

| Pioglitazone (Standard) | PPAR-γ | -8.558 |

| 2-(substituted phenyl) thiazolidine-4-carboxamide derivative | Mushroom Tyrosinase | -8.4 |

| Compound 1 (5-arylidene 3-cyclopropyl-2-(phenylimino)-thiazolidin-4-one) | Human Serum Albumin | -3.91 |

| Compound 3 (5-arylidene 3-cyclopropyl-2-(phenylimino)-thiazolidin-4-one) | Human Serum Albumin | -3.69 |

Identification of Key Interacting Residues

Beyond predicting binding modes and affinities, computational studies are pivotal in identifying the specific amino acid residues within a target's binding site that are crucial for ligand recognition and interaction. This information is fundamental for understanding the molecular basis of a compound's activity and for designing new analogs with improved binding properties through structure-based drug design.

For 4-thiazolidinone derivatives acting as hDHODH inhibitors, molecular docking studies have identified key interactions. For example, the carbonyl group of the thiazolidinone ring was found to form a hydrogen bond with Tyr38. nih.gov Another derivative in the same study was shown to form a hydrogen bond with Tyr38 and a water-mediated hydrogen bond with Ala55, interactions deemed necessary for the compound's bioactivity. nih.gov The hydrophobic residues Leu42, Leu46, Leu58, and Phe62 were also identified as interacting with the methyl ester portion of an inhibitor, highlighting the importance of hydrophobic interactions in the binding site. nih.gov

In the context of Human Serum Albumin (HSA) glycation inhibitors, docking studies of 5-arylidene 3-cyclopropyl-2-(phenylimino)-thiazolidin-4-one derivatives showed interactions with amino acids in Sudlow sites II and III. semanticscholar.org Specifically, these compounds formed hydrogen bonds with residues such as Asn295, Lys436, and Lys444. semanticscholar.org Similarly, for thiazolidine derivatives designed as matrix metalloproteinase-9 (MMP-9) inhibitors, docking simulations revealed hydrogen bonding with Gln186, Tyr423, and His401 in the enzyme's active site. researchgate.net These detailed interaction maps provide a structural rationale for the observed biological activities and guide further chemical modifications to enhance potency and selectivity.

| Thiazolidine Analog Class | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 4-Thiazolidinone derivatives | hDHODH | Tyr38, Ala55 | Hydrogen Bond |

| 4-Thiazolidinone derivatives | hDHODH | Leu42, Leu46, Leu58, Phe62 | Hydrophobic Interaction |

| 5-arylidene 3-cyclopropyl-2-(phenylimino)-thiazolidin-4-ones | Human Serum Albumin | Asn295, Lys436, Lys444 | Hydrogen Bond |

| 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides | MMP-9 | Gln186, Tyr423, His401 | Hydrogen Bond |

Coordination Chemistry of Thiazolidine Ligands

4-Methyl-1,3-thiazolidine (B13261561) and its Derivatives as Ligands for Transition Metals

Thiazolidine (B150603) and its derivatives are established ligands for transition metals, capable of forming stable complexes. nih.gov The fundamental thiazolidine structure possesses two potential donor sites: the sulfur atom (a soft base) and the nitrogen atom (a hard base). This dual-donor capability allows them to coordinate with a variety of metal ions, which can be classified as hard, soft, or borderline acids according to Pearson's HSAB (Hard and Soft Acids and Bases) theory.

The ligating ability of the thiazolidine ring is often enhanced or modified by substituents at the 2, 3, 4, or 5 positions. For instance, the introduction of carbonyl groups (as in thiazolidin-4-ones), thione groups (as in thiazolidine-2-thiones), or larger moieties containing additional donor atoms (N, S, O) can lead to polydentate ligands with more complex and varied coordination behaviors. nih.govresearchgate.net These derivatives have been successfully used to synthesize complexes with metals such as copper(II), iron(II), cobalt(II), nickel(II), zinc(II), and silver(I). nih.govresearchgate.netekb.eg While specific research on the coordination chemistry of 4-methyl-1,3-thiazolidine hydrochloride is limited, its potential as a simple N,S-donor ligand is evident from the extensive studies on related structures.

Diverse Coordination Modes and Donor Atom Preferences (N, S, O)

Thiazolidine-based ligands exhibit remarkable versatility in their coordination modes, utilizing their nitrogen, sulfur, and, in relevant derivatives, oxygen atoms as donors. The preference for a particular donor atom is influenced by the nature of the metal ion and the specific substituents on the thiazolidine ring.

Nitrogen (N) Coordination: The ring nitrogen is a common coordination site, acting as a Lewis base. It can form a simple monodentate linkage (κ¹N). nih.gov This mode is typical when the nitrogen atom is protonated or substituted, leaving it as the primary available donor. nih.gov

Sulfur (S) Coordination: The thioether sulfur atom can also coordinate to metal centers, particularly softer metals like Ag(I) and Pd(II). This can occur in a monodentate fashion (κ¹S) or, more frequently, in bridging modes. nih.gov

Oxygen (O) Coordination: In derivatives like thiazolidin-4-ones, the exocyclic carbonyl oxygen can act as a donor atom. Infrared (IR) spectral data for metal complexes of 2-benzoylhydrazono-4-thiazolidinone suggest coordination occurs through the oxygen and sulfur atoms. researchgate.net Studies on N-(2-hydroxyphenyl)-C-(3′-carboxy-2′-hydroxyphenyl)thiazolidin-4-one show it behaves as a dibasic tridentate OOS donor ligand. researchgate.net

The combination of these donor atoms leads to a rich variety of coordination behaviors, including chelation and bridging, which results in mononuclear or polynuclear complex structures. nih.gov Research on silver(I) complexes with polydentate thiazolidinone ligands has revealed an exceptional range of coordination modes, as summarized in the table below. nih.gov

| Coordination Mode | Description | Donor Atoms Involved |

| Monodentate | Ligand binds to a single metal center through one atom. | κ¹N or κ¹S |

| Bidentate Chelate | Ligand binds to a single metal center through two atoms. | κ²NN' |

| Bidentate Bridge | Ligand links two metal centers. | μ₂-κ¹N:κ¹S or μ₂-κ¹S:κ¹S |

| Tridentate Bridge | Ligand links multiple metal centers. | μ₃-κ²NN':κ¹N'':κ¹N''' |

This table illustrates some of the coordination modes observed in silver(I) complexes with complex thiazolidinone-based ligands, showcasing the ring's versatility. nih.gov

Synthesis and Physicochemical Characterization of Metal-Thiazolidine Complexes

The synthesis of metal-thiazolidine complexes is typically achieved through the direct reaction of a thiazolidine-based ligand with a suitable transition metal salt in an appropriate solvent. For example, complexes of thiazolidine-4-carboxylic acid derivatives have been synthesized by reacting the ligands with Cu(II), Fe(II), and VO(II) salts in a 1:2 metal-to-ligand molar ratio. ekb.eg Similarly, complexes of the type ML₂X₂ (where M = Co(II), Ni(II), Cu(II) and L = 2-benzoylhydrazono-4-thiazolidinone) are prepared by reacting the ligand with the corresponding metal halide or nitrate (B79036) salt. researchgate.net

Once synthesized, these complexes are characterized using a suite of physicochemical and spectroscopic techniques to determine their structure, geometry, and properties.

Elemental Analysis: Confirms the empirical formula and stoichiometry of the complex. nih.gov

Infrared (IR) Spectroscopy: Provides evidence of coordination by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, C-S, N-H) upon complexation. A negative shift in the ν(C-S) band can indicate the involvement of the sulfur atom in coordination. researchgate.net

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex, which helps in proposing the coordination geometry (e.g., octahedral, tetrahedral). researchgate.netnih.gov

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which helps to deduce the geometry and the oxidation state of the central metal ion. researchgate.netresearchgate.net

Molar Conductance: Measures the electrolytic nature of the complex in solution, indicating whether the anions are part of the coordination sphere or exist as free counter-ions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the ligand's structure and how it changes upon coordination. nih.gov

The table below summarizes the characterization data for representative metal complexes with thiazolidine derivatives.

| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |

| [Mn(LH)(MeOH)₃] | 8.5 | 5.90 | Octahedral |

| [Cu(LH)(MeOH)] | 10.2 | 1.83 | Square-planar |

| [Zn(LH)(MeOH)] | 6.2 | Diamagnetic | Tetrahedral |

| [FeCl(LH)(MeOH)₂] | 13.8 | 5.92 | Octahedral |

| [MoO₂(LH)(MeOH)] | 9.4 | Diamagnetic | Octahedral |

Data for complexes of N-(2-hydroxyphenyl)-C-(3′-carboxy-2′-hydroxyphenyl)thiazolidin-4-one (LH₃). researchgate.net

Structural Insights into Thiazolidine-Metal Coordination Compounds

Structural elucidation is crucial for understanding the nature of metal-ligand interactions in thiazolidine complexes. While single-crystal X-ray diffraction provides definitive structural information, spectroscopic and magnetic data are often used to propose the coordination geometry. researchgate.net

Based on such studies, various geometries have been assigned to metal-thiazolidine complexes:

Octahedral: This geometry is common for Co(II) and Ni(II) complexes, as suggested by their electronic spectra and magnetic moment values. researchgate.net For example, complexes of the type [M(Ap₂biac)₂X₂] have been characterized as distorted octahedral.

Tetrahedral: Zinc(II) complexes frequently adopt a tetrahedral geometry, consistent with their d¹⁰ electronic configuration. researchgate.net Distorted tetrahedral geometries have also been confirmed by X-ray diffraction for cobalt(II) and zinc(II) complexes with the ligand 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine.

Square-Planar: This geometry is often proposed for Cu(II) complexes. researchgate.net

Single-crystal X-ray analysis of novel silver(I) complexes has provided significant insights, revealing intricate polynuclear structures. nih.gov In one tetranuclear silver complex, [Ag₄(Am4DHotaz)₄], the four silver centers are bridged by the thiazolidinone-based ligands, which exhibit multiple coordination modes simultaneously (μ₂-κ¹N”:κ¹N”’, μ₃-κ²NN':κ¹N”:κ¹N”’, and μ₂-κ¹N”’:κ¹S). nih.gov This work highlights the capacity of the thiazolidine scaffold to generate complex supramolecular architectures. Another study on a trinuclear Cu(II) complex showed thiazolidine ligand units acting as both a monodentate ligand and a linker between the metal centers.

Activation and Transformation of C=S (Thione) Bonds in Coordination

This section addresses the chemistry of thiazolidine derivatives that contain an exocyclic carbon-sulfur double bond (C=S), known as a thione group. It is important to note that the parent compound, 4-methyl-1,3-thiazolidine, does not possess this functional group. The reactivity discussed here is characteristic of derivatives such as 1,3-thiazolidine-2-thione .

The thione group is a versatile functional unit in coordination chemistry. The sulfur atom can act as a soft donor, readily coordinating to transition metals. More interestingly, the C=S double bond itself can be activated upon coordination, leading to subsequent transformations. The synthesis of thiazolidine-2-thiones can be achieved through a base-catalyzed reaction of α-tertiary propargylamines with carbon disulfide. nih.govacs.org Mechanistic studies, combining experiments and computational analysis, suggest that the reaction proceeds via a dithiocarbamate (B8719985) anion intermediate, followed by an intramolecular C-S bond formation step to construct the heterocyclic ring. nih.gov This reactivity highlights the interaction between the amine, the alkyne, and carbon disulfide, which is central to forming the thione moiety that is then available for coordination or further reactions. While direct studies on the transformation of the C=S bond within a pre-formed metal complex are specialized, the inherent reactivity of the thione group makes it a target for both coordination and subsequent chemical modification.

Applications in Organic Synthesis and Material Science

4-Methyl-1,3-thiazolidine (B13261561) Derivatives as Versatile Building Blocks for Complex Heterocycles

The 1,3-thiazolidine scaffold, particularly its substituted derivatives, serves as a crucial intermediate in the synthesis of more complex heterocyclic systems. These five-membered rings, containing both sulfur and nitrogen, provide reactive sites that can be exploited to build larger, polycyclic structures with diverse biological and chemical properties. nih.gov The versatility of the thiazolidine (B150603) ring allows for modifications at various positions, enabling the construction of novel compounds. mdpi.com

The synthesis of complex heterocycles often begins with the formation of a 1,3-thiazolidin-4-one ring. This can be achieved through a one-pot condensation and cyclization reaction involving an amine, an aldehyde, and thioglycolic acid. nih.govnih.gov Once formed, the thiazolidin-4-one ring can be further functionalized. For instance, new heterocyclic compounds have been synthesized starting from 3-p-tolyl-2-thioxo-1,3-thiazolidine-4-one. Reactions with various reagents can lead to the formation of fused ring systems like thiazolopyridines and thiazolothiazoles. researchgate.net

Another common strategy is the Knoevenagel condensation, which is applied to introduce substituents at the 5-position of the thiazolidin-4-one ring. mdpi.com This reaction typically involves reacting the thiazolidin-4-one with an aldehyde in the presence of a base like piperidine. mdpi.com This approach has been used to synthesize a variety of 5-substituted derivatives which can act as precursors for other complex molecules. mdpi.com For example, a series of 2,4-thiazolidinedione (B21345) derivatives have been synthesized via the Knoevenagel reaction between substituted thiazole-5-carbaldehyde and 2,4-thiazolidinedione. e3s-conferences.org

The research demonstrates that the thiazolidine framework is a valuable starting point for creating a library of diverse heterocyclic structures. The ability to modify the core ring at multiple positions underpins its utility as a versatile building block in synthetic organic chemistry. nih.govmdpi.com

| Starting Thiazolidine Derivative | Reagent(s) | Resulting Complex Heterocycle | Reference |

|---|---|---|---|

| 3-p-tolyl-2-thioxo-1,3-thiazolidine-4-one | Ethylformate and Cyanothioacetamide | Thiazolopyridine derivative | researchgate.net |

| 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one | Thioacetamide | Thiazolothiazole derivative | researchgate.net |

| (Z)-2-(((E)-benzylidene)hydrazono)thiazolidin-4-one | Benzaldehyde and Piperidine | 5-substituted thiazolidin-4-one | mdpi.com |

| Substituted thiazole-5-carbaldehyde and 2,4-thiazolidinedione | Knoevenagel Condensation | Thiazolyl thiazolidine-2,4-dione derivatives | e3s-conferences.org |

Applications in Corrosion Inhibition and Material Protection

Thiazolidine derivatives have emerged as effective corrosion inhibitors for various metals and alloys in aggressive acidic and saline environments. researchgate.netmdpi.com Their efficacy is attributed to the presence of heteroatoms (nitrogen and sulfur), aromatic rings, and π-electrons in their molecular structures. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tandfonline.com

Research has shown that thiazolidinedione derivatives can provide significant protection for copper in sodium chloride solutions. mdpi.com For instance, (Z)-5-(4-methylbenzylidene)thiazolidine-2,4-dione (MTZD) and (Z)-3-allyl-5-(4-methylbenzylidene)thiazolidine-2,4-dione (ATZD) have demonstrated high inhibition efficiencies, reaching up to 98% at a concentration of 300 ppm. mdpi.com Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netmdpi.com

Similarly, various thiazolidine-2,4-dione derivatives have been proven effective for protecting carbon steel in hydrochloric acid (HCl) electrolytes. tandfonline.com Studies reveal that the inhibition efficiency increases with the concentration of the inhibitor. tandfonline.comresearchgate.net For example, (Z)-3-allyl-5-(4-bromobenzylidene) thiazolidine-2,4-dione (TZD1) and (Z)-5-(4-bromobenzylidene) thiazolidine-2,4-dione (TZD2) achieved inhibition rates of 93.7% and 91.7%, respectively, at a concentration of 10⁻³ M in 1 M HCl. tandfonline.com The adsorption of these inhibitors on the steel surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. researchgate.nettandfonline.comresearchgate.net This adsorption can be a combination of physical (electrostatic) and chemical interactions between the inhibitor molecules and the metal surface. mdpi.comtandfonline.com

The protective layer formed by the inhibitor molecules acts as a barrier, increasing the charge transfer resistance and reducing the corrosion rate. researchgate.net Surface analysis techniques like Scanning Electron Microscopy (SEM) have visually confirmed the formation of this protective film, showing a smoother surface on the inhibited metal compared to the uninhibited, corroded surface. tandfonline.com

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| (Z)-5-(4-methylbenzylidene)thiazolidine-2,4-dione (MTZD) | Copper | 3.5 wt.% NaCl | 300 ppm | 94% | mdpi.com |

| (Z)-3-allyl-5-(4-methylbenzylidene)thiazolidine-2,4-dione (ATZD) | Copper | 3.5 wt.% NaCl | 300 ppm | 98% | mdpi.com |

| (Z)-3-allyl-5-(4-bromobenzylidene) thiazolidine-2,4-dione (TZD1) | Carbon Steel | 1 M HCl | 10⁻³ M | 93.7% | tandfonline.com |

| (Z)-5-(4-bromobenzylidene) thiazolidine-2,4-dione (TZD2) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.7% | tandfonline.com |

| Pyridinyl thiazolidine derivative | Mild Steel | Acidic Environments | Not Specified | High | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing high-purity 4-methyl-1,3-thiazolidine hydrochloride?

- Methodological Answer : High-purity samples can be synthesized via nucleophilic substitution reactions using thiazolidine precursors. For example, chloromethylation of 4-methylthiazole derivatives followed by HCl treatment yields the hydrochloride salt. Purification via recrystallization (e.g., using ethanol/water mixtures) achieves ≥95% purity, as demonstrated for structurally similar thiazole derivatives . Key steps include strict temperature control (0–5°C during chlorination) and inert atmosphere to prevent oxidation.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to confirm the structure of this compound?

- Methodological Answer : Use H and C NMR with deuterated solvents (DMSO-d6 or D2O) to resolve proton environments. For the thiazolidine ring, expect signals at δ 3.8–4.2 ppm (CH2 adjacent to nitrogen) and δ 2.4–2.6 ppm (methyl group). 2D NMR techniques (e.g., HMBC) help assign coupling between the methyl group and the thiazolidine ring, as shown for analogous thiazole derivatives .

Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- HPLC-UV (e.g., C18 column, 220 nm detection) to monitor degradation products.

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >150°C as seen in similar thiazoles ).

- Karl Fischer titration to quantify hygroscopicity. Store samples in desiccators with silica gel to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for 4-methyl-1,3-thiazolidine derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Standardize protocols by:

- Purity verification : Use LC-MS to confirm ≥95% purity (common impurities include unreacted chloromethyl precursors ).

- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate.

- Control for solvent effects : Compare DMSO vs. saline solubility, as thiazoles may aggregate in aqueous buffers .

Q. What computational strategies predict the metabolic pathways of this compound?

- Methodological Answer :

- In silico tools : Use ADMET Predictor™ or SwissADME to identify likely Phase I metabolites (e.g., oxidation of the thiazolidine ring or N-demethylation).

- Density functional theory (DFT) : Calculate bond dissociation energies to prioritize labile sites (e.g., C-Cl bonds in chloromethyl derivatives ).

- Validate with in vitro assays : Incubate with liver microsomes and analyze via LC-HRMS .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of 4-methyl-1,3-thiazolidine analogs?

- Methodological Answer :

- Scaffold diversification : Introduce substituents at the 2- and 5-positions of the thiazolidine ring (e.g., halogenation or aryl groups) to modulate lipophilicity (logP) and target binding .

- Pharmacophore modeling : Align analogs with known bioactive thiazoles (e.g., Chlormethiazole ) to identify critical hydrogen-bond acceptors.

- In vivo PK/PD studies : Compare bioavailability and brain penetration in rodent models for CNS-targeted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.